molecular formula C17H20N2O5 B2982006 Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate CAS No. 1197851-66-3

Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate

Cat. No.: B2982006
CAS No.: 1197851-66-3
M. Wt: 332.356
InChI Key: AFQNCRSQBPYRAO-UHFFFAOYSA-N
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Description

Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, a carbamoyl group, and a methoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyanocyclopentyl group, the introduction of the carbamoyl group, and the final esterification to form the methoxybenzoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyanocyclopentyl group to other functional groups.

    Substitution: The methoxy and carbamoyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate involves its interaction with specific molecular targets. The cyanocyclopentyl group and carbamoyl moiety can interact with enzymes or receptors, modulating their activity. The methoxybenzoate part of the molecule may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate
  • Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate

Uniqueness

Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-22-14-9-12(16(21)23-2)5-6-13(14)24-10-15(20)19-17(11-18)7-3-4-8-17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQNCRSQBPYRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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